molecular formula C9H11N B14625533 Benzeneethanamine, N-methylene- CAS No. 56971-73-4

Benzeneethanamine, N-methylene-

Cat. No.: B14625533
CAS No.: 56971-73-4
M. Wt: 133.19 g/mol
InChI Key: FCUWHENJGJHLLJ-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(phenylmethylene) (CAS 3240-95-7) is a Schiff base derivative of phenethylamine, formed via condensation between a primary amine (phenethylamine) and an aldehyde (benzaldehyde). Its IUPAC name is N-Benzylidene-β-phenethylamine, with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . Structurally, it consists of a phenethylamine backbone linked to a benzylidene group (C₆H₅CH=N–), which confers unique electronic and steric properties.

Properties

CAS No.

56971-73-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

N-(2-phenylethyl)methanimine

InChI

InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1,7-8H2

InChI Key

FCUWHENJGJHLLJ-UHFFFAOYSA-N

Canonical SMILES

C=NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-methylene-, can be synthesized through several methods. One common approach is the reductive amination of phenylacetaldehyde with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of Benzeneethanamine, N-methylene-, often involves the same reductive amination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-methylene-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzeneethanamine, N-methylene-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-methylene-, involves its interaction with monoamine neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25H-NBOMe, 25I-NBOMe) shares the benzeneethanamine core but incorporates additional methoxy and halogen substituents. For example:

  • 25I-NBOMe : 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.
  • 25B-NBOMe : 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.
Property Benzeneethanamine, N-(phenylmethylene) 25I-NBOMe 25B-NBOMe
Molecular Formula C₁₅H₁₅N C₁₈H₂₁INO₃ C₁₈H₂₁BrNO₃
Molecular Weight (g/mol) 209.29 449.27 403.27
Key Substituents Benzylidene group 2,5-dimethoxy, 4-iodo 2,5-dimethoxy, 4-bromo
Pharmacological Role Synthetic intermediate Potent serotonin receptor agonist (psychedelic) Similar to 25I-NBOMe

Key Differences :

  • The NBOMe compounds exhibit ~1000-fold higher potency at serotonin receptors (5-HT₂A) compared to unsubstituted benzeneethanamine derivatives due to halogen and methoxy groups enhancing receptor binding .
  • N-(phenylmethylene) lacks the 2,5-dimethoxy substitution critical for psychedelic activity in NBOMe compounds.

Methoxy-Substituted Derivatives

Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) (CAS 10133-74-1)
  • Molecular Formula: C₁₇H₁₉NO₂
  • Molecular Weight : 269.34 g/mol
  • Substituents : 3,4-Dimethoxy on the benzene ring + benzylidene group.
Property N-(phenylmethylene) 3,4-Dimethoxy Derivative
logP (lipophilicity) ~5.27 (estimated) Higher due to methoxy groups
Synthetic Applications Limited Used in heterocyclic synthesis (e.g., oxazines)

Impact of Methoxy Groups :

  • Increased electron density on the aromatic ring enhances stability and alters reactivity in electrophilic substitutions.

Halogenated and Fluorinated Analogues

Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (CAS 55556-73-5)
  • Molecular Formula: C₁₈H₁₈F₅NOSi
  • Key Properties: logP: 5.27 (Crippen method) . Vapor Pressure: Not reported, but fluorinated groups reduce volatility.

Comparison :

  • The pentafluorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating benzylidene in N-(phenylmethylene).
  • Trimethylsilyl (TMS) groups enhance steric bulk and protect reactive sites during synthesis.

Alpha-Methyl Derivatives

Benzeneethanamine, alpha-methyl-N-(phenyl methylene)
  • Occurrence : Dominant compound (34.37%) in Exocarpus latifolius essential oil .
  • Key Difference : An α-methyl group increases steric hindrance, reducing enzymatic degradation compared to unmethylated derivatives.

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